VP-4509 Exhibits Moderate Anti-MRSA Potency Distinct from More Potent Class Analogs
In a direct head-to-head study of four related 4-nitrobenzenesulfonamides, VP-4509 demonstrated an MIC of 49.3 µM against MRSA (ATCC 43300). This places it at the higher end of the reported MIC range of 14.7–49.3 µM, indicating it is less potent than the most active analog in the series [1]. This moderate activity, however, is associated with a specific piperidine motif that contributes to a favorable biocompatibility profile [1].
| Evidence Dimension | Anti-MRSA activity (Minimum Inhibitory Concentration) |
|---|---|
| Target Compound Data | 49.3 µM |
| Comparator Or Baseline | VP-4556, VP-4604, VP-4605 (Range: 14.7–49.3 µM) |
| Quantified Difference | VP-4509 is at the high end of the range, indicating up to 3.3-fold lower potency compared to the most active analog. |
| Conditions | Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300; microdilution method |
Why This Matters
This data clarifies that VP-4509 is not a maximum-potency MRSA agent, making it more suitable for studies where moderate activity and better biocompatibility are required.
- [1] Palchykov, V., Manko, N., Finiuk, N., Stoika, R., Obushak, M., & Pokhodylo, N. (2022). Antimicrobial action of arylsulfonamides bearing (aza)norbornane and related motifs: evaluation of new promising anti-MRSA agents. Medicinal Chemistry Research, 31(2), 284–292. View Source
